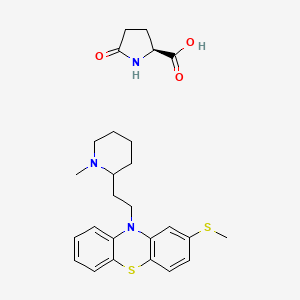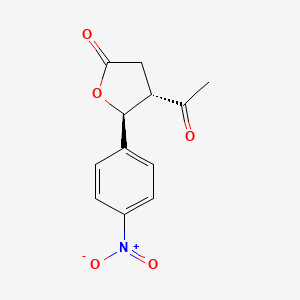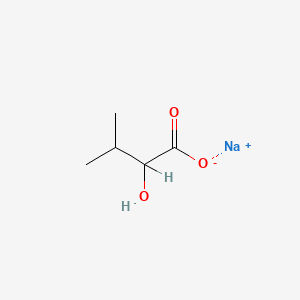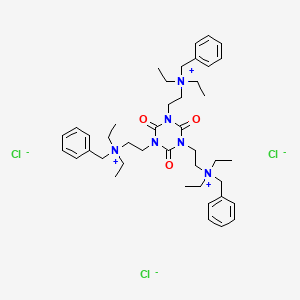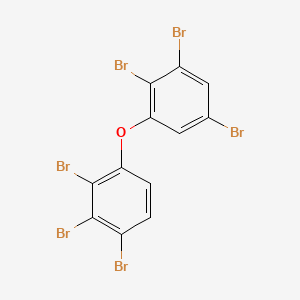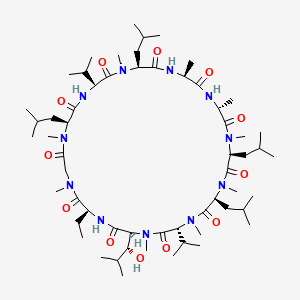
(4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the phenethyl and propylamine derivatives, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
(4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in redox reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs or treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism by which (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The compound’s ability to participate in redox reactions and form hydrogen bonds plays a key role in its mechanism of action.
相似化合物的比较
Similar Compounds
- (4-Hydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate
- (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-hydroxyphenyl)propyl)ammonium acetate
- (4,beta-Dihydroxy-3-(ethylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate
Uniqueness
What sets (4,beta-Dihydroxy-3-(methylthio)phenethyl)(1-methyl-3-(4-methoxyphenyl)propyl)ammonium acetate apart from similar compounds is its specific combination of functional groups. This unique structure allows for distinct interactions with molecular targets and enables a wide range of chemical reactions, making it a versatile compound for various applications.
属性
CAS 编号 |
66264-73-1 |
|---|---|
分子式 |
C22H31NO5S |
分子量 |
421.6 g/mol |
IUPAC 名称 |
acetic acid;4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol |
InChI |
InChI=1S/C20H27NO3S.C2H4O2/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3;1-2(3)4/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
DXSZXNSHQYFKFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




